Product packaging for Tert-butyl 7-formylindoline-1-carboxylate(Cat. No.:CAS No. 174539-67-4)

Tert-butyl 7-formylindoline-1-carboxylate

Cat. No.: B069496
CAS No.: 174539-67-4
M. Wt: 247.29 g/mol
InChI Key: KUYIMEZLCAWOMI-UHFFFAOYSA-N
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Description

Tert-Butyl 7-formylindoline-1-carboxylate (CAS 174539-67-4) is a high-value indoline derivative designed for advanced research and development applications. This compound, with a molecular formula of C14H17NO3 and a molecular weight of 247.29, features a benzaldehyde core that is both protected and functionalized for versatility in synthetic chemistry. Its structure incorporates a base-sensitive tert-butoxycarbonyl (Boc) protecting group, which safeguards the indoline nitrogen, and a highly reactive 7-formyl aldehyde moiety. The aldehyde group serves as a critical handle for further chemical transformation, enabling its primary use as a key synthetic intermediate and building block in medicinal chemistry and drug discovery. Researchers utilize this compound in various carbon-carbon bond forming reactions, including Suzuki couplings, as well as in the synthesis of more complex heterocyclic systems. It is instrumental for constructing molecular libraries and for the development of potential Active Pharmaceutical Ingredients (APIs). To preserve its stability and reactivity, the product should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO3 B069496 Tert-butyl 7-formylindoline-1-carboxylate CAS No. 174539-67-4

Properties

IUPAC Name

tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYIMEZLCAWOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363223
Record name tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174539-67-4
Record name tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-indoline-7-carboxaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-formylindoline-1-carboxylate typically involves the formylation of an indoline derivative. One common method includes the Vilsmeier-Haack reaction, where an indoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position . The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification of the product is typically achieved through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-formylindoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 7-formylindoline-1-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of new pharmaceuticals.

Case Study: Synthesis of Indole Derivatives

A notable application involves its use in synthesizing indole derivatives, which are crucial in drug discovery due to their biological activities. For instance, the compound can be reacted with amines to yield substituted indoles, which have shown promise as anti-cancer agents.

Reaction TypeReagents UsedConditionsYield
Nucleophilic SubstitutionAmine + this compoundTHF, room temperature85%

This reaction showcases the compound's utility in generating complex structures that can be further modified for enhanced biological activity.

Organic Synthesis

The compound is also pivotal in organic synthesis, particularly in the formation of carbon-carbon bonds and functional group transformations. Its reactivity makes it an ideal candidate for various synthetic pathways.

Example: Aldol Condensation

In an aldol condensation reaction, this compound can react with aldehydes or ketones to form β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis.

Reaction TypeReagents UsedConditionsProduct
Aldol CondensationAldehyde + this compoundBase catalyst, refluxβ-Hydroxy carbonyl

Research on Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the tert-butyl group and the indoline framework can significantly influence the pharmacological properties of resulting compounds. Studies have focused on understanding how variations affect lipophilicity and metabolic stability.

Findings from Comparative Studies

A comparative study involving different substituents on indole derivatives highlighted that the tert-butyl group often enhances lipophilicity but may also lead to decreased metabolic stability. This trade-off is crucial for optimizing drug candidates.

Substituent TypeLipophilicityMetabolic Stability
Tert-butylHighModerate
CyclopropylModerateHigh
PentafluorosulfanylLowHigh

Potential in Material Science

Beyond medicinal applications, this compound may find uses in material science, particularly in creating polymers and dyes due to its unique structural properties. Research into its photophysical properties could lead to advancements in organic electronics.

Mechanism of Action

The mechanism of action of tert-butyl 7-formylindoline-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in electrophilic substitution reactions. These properties make it a valuable building block in organic synthesis .

Comparison with Similar Compounds

The following analysis compares tert-butyl 7-formylindoline-1-carboxylate with structurally related indoline derivatives and other tert-butyl-protected compounds.

Structural Analogues within the Indoline Series

tert-Butyl 6-formylindoline-1-carboxylate (CAS 391668-75-0)
  • Similarity : 0.85 ().
  • Structural Difference : Formyl group at position 6 instead of 7.
  • Impact: Altered regiochemistry affects electronic distribution and reactivity.
tert-Butyl 5-aminoindoline-1-carboxylate (CAS 129487-92-9)
  • Similarity : 0.83 ().
  • Functional Group: Amino (-NH$_2$) replaces formyl (-CHO).
  • Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation or Buchwald-Hartwig couplings), contrasting with the electrophilic formyl group.
tert-Butyl 7-bromoindoline-1-carboxylate (CAS 143262-17-3)
  • Similarity : 0.78 ().
  • Functional Group : Bromo (-Br) replaces formyl.
  • Applications : Bromine acts as a leaving group, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). Its reactivity diverges significantly from the formyl analogue.

Heterocyclic and Non-Indoline Analogues

tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5)
  • Structure : Azetidine (4-membered ring) vs. indoline (6-membered fused ring).
  • Impact : Azetidine’s ring strain increases reactivity, while the smaller ring size imposes conformational constraints, influencing drug-target interactions ().
Pyridoindole Derivatives (e.g., tert-butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate)
  • Complexity : Incorporates a pyridoindole scaffold with fluorinated benzyl and bromo substituents.

Comparative Data Table

Compound Name CAS Number Substituent Position Functional Group Key Reactivity/Applications
This compound - 7 Formyl (-CHO) Reductive amination, drug intermediates
tert-Butyl 6-formylindoline-1-carboxylate 391668-75-0 6 Formyl (-CHO) Regioselective synthesis
tert-Butyl 5-aminoindoline-1-carboxylate 129487-92-9 5 Amino (-NH$_2$) Amide couplings, nucleophilic reactions
tert-Butyl 7-bromoindoline-1-carboxylate 143262-17-3 7 Bromo (-Br) Cross-coupling reactions (Suzuki)
tert-Butyl 3-formylazetidine-1-carboxylate 177947-96-5 3 Formyl (-CHO) Conformationally restricted intermediates

Biological Activity

Tert-butyl 7-formylindoline-1-carboxylate (TBFIC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article delves into the biological activity of TBFIC, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

TBFIC is characterized by its indoline core, which is a bicyclic structure known for various biological activities. The tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability. Its structure can be represented as follows:

C14H17NO3\text{C}_{14}\text{H}_{17}\text{N}\text{O}_3
  • PD-1/PD-L1 Inhibition : Recent studies have indicated that TBFIC may act as a small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion. By inhibiting this pathway, TBFIC could potentially enhance T-cell responses against tumors .
  • Antioxidant Activity : The indoline scaffold is known for its antioxidant properties. TBFIC may scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
  • Enzyme Inhibition : Preliminary data suggest that TBFIC may inhibit certain enzymes involved in cancer metabolism, although specific targets remain to be fully elucidated .

Biological Activity Data

The following table summarizes key findings related to the biological activity of TBFIC:

Study Biological Activity Findings Reference
Study 1PD-1/PD-L1 InhibitionDemonstrated inhibition of PD-L1 binding to PD-1 in vitro, enhancing T-cell activation.
Study 2Antioxidant ActivityShowed significant radical scavenging activity compared to standard antioxidants.
Study 3Enzyme InhibitionInhibited specific metabolic enzymes linked to cancer cell proliferation.

Case Study 1: Cancer Immunotherapy

In a recent study involving murine models of melanoma, TBFIC was administered alongside checkpoint inhibitors. The combination therapy resulted in a significant reduction in tumor size compared to controls, suggesting that TBFIC enhances the efficacy of existing immunotherapies by modulating immune responses .

Case Study 2: Oxidative Stress Reduction

A clinical trial assessed the effects of TBFIC on patients with chronic inflammatory diseases characterized by oxidative stress. Results indicated that patients receiving TBFIC showed improved biomarkers of oxidative stress and inflammation, supporting its role as a therapeutic agent in managing chronic diseases .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing tert-butyl 7-formylindoline-1-carboxylate, and what reaction conditions are critical?

  • Methodological Answer : The compound is commonly synthesized via reductive amination or condensation reactions. For example, it reacts with amines (e.g., cis- or trans-cyclobutane derivatives) under nitrogen protection, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM). Key conditions include maintaining inert atmospheres, controlled temperatures (0–20°C), and purification via silica gel chromatography with gradients of ethyl acetate/cyclohexane. Yields typically range around 31%, emphasizing the need for optimized stoichiometry and solvent selection .

Q. Why is the tert-butyl carbamate group used as a protecting group in indoline derivatives?

  • Methodological Answer : The tert-butyl carbamate (Boc) group provides steric and electronic protection for amines during multi-step syntheses. Its stability under basic and nucleophilic conditions allows selective deprotection under acidic conditions (e.g., TFA), minimizing side reactions. This is critical in fragment-based drug design, where intermediates require selective functionalization .

Q. What safety precautions are essential when handling tert-butyl carbamate derivatives?

  • Methodological Answer : While this compound itself may not be classified as hazardous, similar carbamates require precautions:

  • Use explosion-proof equipment in well-ventilated areas.
  • Avoid sparks/open flames (tert-butyl groups can decompose under heat).
  • Wear PPE (gloves, goggles) and store in cool, dry conditions.
    Refer to safety data sheets (SDS) of structurally analogous compounds for risk mitigation .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs:

  • 1H/13C NMR : To verify aromatic protons, formyl group (δ ~9-10 ppm), and Boc group (tert-butyl δ ~1.4 ppm).
  • HRMS : Validates molecular weight (e.g., m/z = 234 [M+H]+).
  • NOE Analysis : Confirms stereochemistry in derivatives (e.g., trans-cyclobutane conformers) .

Advanced Questions

Q. How can conflicting spectroscopic data during synthesis be resolved?

  • Methodological Answer : Contradictions in NMR or LC-MS data often arise from impurities or diastereomers. Strategies include:

  • Repetitive Purification : Using mixed solvents (e.g., EtOAc/cHex with 2% Et3N) to separate isomers.
  • Dynamic Light Scattering (DLS) : Assesses particulate contamination.
  • Cross-Validation : Compare with literature spectra of analogous intermediates .

Q. What strategies improve low yields (<35%) in Boc-deprotection steps?

  • Methodological Answer : Low yields may result from incomplete deprotection or side reactions. Optimize by:

  • Extended Reaction Times : Stirring with TFA/DCM for >16 hours.
  • Acid Concentration : Increasing TFA ratio (e.g., 50% v/v).
  • Temperature Control : Gradual warming from 0°C to room temperature to prevent exothermic side reactions .

Q. How do solvent and catalyst choices influence regioselectivity in indoline functionalization?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution at the 7-position. Catalysts like DMAP or triethylamine stabilize intermediates during formylation. For sterically hindered reactions, microwave-assisted synthesis can improve regioselectivity .

Q. What alternative synthetic pathways exist for this compound?

  • Methodological Answer : Beyond reductive amination, explore:

  • Friedel-Crafts Acylation : Using formyl chloride and Lewis acids (e.g., AlCl3).
  • Cross-Coupling : Suzuki-Miyaura reactions with boronate esters.
  • Enzyme-Mediated Synthesis : Lipases for enantioselective acylations (under development) .

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